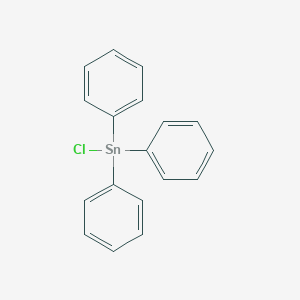

triphenylstannanylium chloride

Description

Properties

IUPAC Name |

triphenylstannanylium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.ClH.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVOZLGKTAPUTQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639-58-7 | |

| Record name | Triphenyltin chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=639-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Tin Age of Synthesis: A Technical Guide to the History and Application of Organotin Compounds

For researchers, scientists, and professionals in drug development, an understanding of the historical toolkit of organic synthesis provides context for current methodologies and inspiration for future innovation. Among the myriad of reagents that have shaped the landscape of carbon-carbon bond formation, organotin compounds hold a unique and pivotal position. This guide offers an in-depth exploration of the rise, reign, and eventual evolution of organotin chemistry in organic synthesis, providing not just a historical account, but also practical insights into the causality behind experimental choices and the enduring legacy of these powerful reagents.

Part 1: The Dawn of Organotin Chemistry: From Serendipity to PVC

The story of organotin compounds begins not in the pursuit of complex synthetic transformations, but in the burgeoning field of organometallic chemistry in the mid-19th century. In 1849, the British chemist Edward Frankland, while working with ethyl iodide and tin, serendipitously synthesized diethyltin diiodide.[1] A few years later, in 1852, Carl Löwig reported the formation of alkyltin compounds from the reaction of alkyl halides with a tin-sodium alloy.[1] These early discoveries, while foundational, remained largely academic curiosities for nearly a century.

The true revival of interest in organotin chemistry came in the mid-20th century, driven by industrial applications.[1] The burgeoning plastics industry, particularly the production of polyvinyl chloride (PVC), faced a significant challenge: thermal and light-induced degradation. Organotin compounds, particularly dialkyltin carboxylates, were discovered to be excellent stabilizers for PVC, preventing its discoloration and decomposition.[1] This industrial demand spurred a new wave of research into the synthesis and properties of organotin compounds, laying the groundwork for their eventual application in fine chemical synthesis.

The synthesis of organotin reagents, or organostannanes, has been achieved through various methods. Industrially, the alkylation of tin tetrachloride (SnCl4) with organoaluminum or Grignard reagents is a common approach.[2] For laboratory-scale synthesis, the reaction of a Grignar reagent with a tin halide is a classic and versatile method.[3] Another important route is the "direct synthesis," which involves the reaction of metallic tin with an organic halide, a method that has been commercially successful for the preparation of dimethyltin dichloride.[2]

A significant breakthrough in the synthesis of functionalized organostannanes involved the development of resin-bound chlorostannanes. These solid-phase reagents could be coupled with various organozinc halides to afford resin-bound organostannanes, facilitating easier purification and handling in multi-step syntheses.

Part 2: The Stille Reaction: A Cornerstone of Modern Organic Synthesis

The true ascent of organotin compounds as indispensable tools in organic synthesis is inextricably linked to the development of the palladium-catalyzed cross-coupling reaction known as the Stille reaction.[4] Discovered by John K. Stille in the late 1970s, this reaction revolutionized the construction of carbon-carbon bonds, offering a mild, versatile, and highly functional group tolerant method for connecting diverse organic fragments.[4][5]

The Stille reaction involves the coupling of an organostannane (R-SnR'3) with an organic halide or pseudohalide (R''-X) in the presence of a palladium catalyst.[5][6] The reaction's remarkable success stems from the unique properties of organostannanes: they are stable to air and moisture, compatible with a wide array of functional groups, and can be purified and stored.[5][6]

The Catalytic Cycle: A Mechanistic Deep Dive

The mechanism of the Stille reaction has been extensively studied and proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen (or pseudohalogen) bond of the organic electrophile (R'-X) to form a Pd(II) intermediate.[5][7] This step typically proceeds with retention of stereochemistry for sp2-hybridized substrates.[8]

-

Transmetalation: This is often the rate-determining step of the reaction.[5] The organostannane transfers one of its organic groups (R) to the palladium center, displacing the halide or pseudohalide. The relative rate of transfer for different organic groups from tin follows the general trend: alkynyl > alkenyl > aryl > allyl ≈ benzyl >> alkyl.[5] This predictable reactivity allows for the selective transfer of a desired group.

-

Reductive Elimination: The two organic groups (R and R') on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5] This step also proceeds with retention of stereochemistry.[8]

Experimental Protocol: A Practical Guide to the Stille Coupling

The following is a generalized experimental protocol for a Stille cross-coupling reaction. It is crucial to note that specific conditions will vary depending on the substrates and desired product.

Reaction: Palladium-catalyzed cross-coupling of an aryl bromide with an organostannane.

Materials:

-

Aryl bromide (1.0 eq)

-

Organostannane (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

-

Anhydrous and degassed solvent (e.g., toluene, THF, DMF)

-

Optional additives: CuI (0.1 eq), LiCl (2-3 eq)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide and the palladium catalyst.

-

Add the anhydrous, degassed solvent via syringe.

-

If using, add the copper(I) iodide and/or lithium chloride.

-

Add the organostannane to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

Work-up and Purification:

A significant challenge in Stille couplings is the removal of toxic organotin byproducts.[9] Several methods can be employed:

-

Fluoride wash: Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) precipitates the tin byproducts as insoluble fluorides, which can be removed by filtration.[9]

-

Silica gel chromatography: In many cases, the organotin byproducts can be removed by flash chromatography on silica gel, sometimes with the addition of a small amount of triethylamine to the eluent.[9]

Table 1: Common Palladium Catalysts and Solvents for the Stille Reaction

| Palladium Catalyst | Common Solvents | Notes |

| Pd(PPh3)4 | Toluene, THF, Dioxane | A versatile and commonly used catalyst.[7] |

| Pd2(dba)3 | Toluene, DMF, NMP | Often used with phosphine ligands.[8] |

| PdCl2(PPh3)2 | DMF, NMP | A Pd(II) precatalyst that is reduced in situ.[7] |

The Role of Ligands and Additives: Fine-Tuning Reactivity

The choice of ligands and the use of additives can have a profound impact on the efficiency and selectivity of the Stille reaction.

-

Ligands: Sterically hindered and electron-rich phosphine ligands generally accelerate the reductive elimination step and can improve catalyst stability.[8] The nature of the ligand can also influence the stereochemical outcome of the reaction, particularly with Z-alkenyl halides where isomerization can be a competing process.[10]

-

Copper(I) Iodide (CuI): The addition of stoichiometric or catalytic amounts of CuI can significantly accelerate the rate of Stille couplings.[4] The exact mechanism of this "copper effect" is still debated, but it is believed that CuI facilitates the transmetalation step, possibly by acting as a scavenger for free phosphine ligands which can inhibit the reaction.[8]

-

Lithium Chloride (LiCl): The presence of LiCl can also accelerate the reaction, particularly with vinylstannanes.[4] It is thought that chloride ions can displace other ligands on the palladium center, forming a more reactive intermediate for transmetalation.[9]

Part 3: The Waning of the Tin Age: Toxicity and the Rise of Alternatives

Despite their immense utility, the use of organotin compounds in organic synthesis has declined in recent decades. The primary reason for this shift is the significant toxicity associated with many of these reagents.[6]

The Dark Side of Tin: Toxicity and Handling

Organotin compounds exhibit a wide range of toxicities, with the number and nature of the organic groups attached to the tin atom playing a crucial role.[11][12] Trimethyltin and triethyltin compounds are particularly potent neurotoxins and are readily absorbed through the skin and respiratory tract.[11][12] The volatility of some organotin reagents, such as tetramethyltin, poses a significant inhalation hazard.[13]

The cumulative nature of organotin toxicity necessitates stringent safety precautions in the laboratory.[13] All manipulations of organotin compounds should be performed in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, must be worn.[14]

Greener Pastures: The Ascendancy of Alternative Reagents

The toxicity concerns associated with organotin compounds have spurred the development of a host of alternative organometallic reagents for cross-coupling reactions. These "greener" alternatives often offer comparable or even superior reactivity and selectivity with significantly lower toxicity profiles.

-

Organoboron Reagents (Suzuki-Miyaura Coupling): Boronic acids and their derivatives are now the most widely used class of organometallic reagents for cross-coupling reactions.[15] They are generally non-toxic, environmentally benign, and commercially available in a vast array of structures. The Suzuki-Miyaura coupling is now a workhorse reaction in both academic and industrial settings.

-

Organosilicon Reagents (Hiyama Coupling): Organosilanes have emerged as another attractive alternative to organotin compounds.[16] They are low in cost, have low toxicity, and are chemically stable.[16] While early protocols required harsh activation conditions (e.g., fluoride sources), milder and more user-friendly methods have been developed.

-

Organozinc Reagents (Negishi Coupling): Organozinc reagents are highly reactive and undergo rapid transmetalation, making them valuable for challenging cross-coupling reactions.[17] While they are more sensitive to air and moisture than organotin or organoboron compounds, their high reactivity and functional group tolerance have secured their place in the synthetic chemist's toolbox.

Table 2: Comparison of Organometallic Reagents for Cross-Coupling Reactions

| Reagent Class | Advantages | Disadvantages |

| Organotin | High functional group tolerance, stable to air and moisture.[5][6] | High toxicity, difficult to remove byproducts.[6][9] |

| Organoboron | Low toxicity, environmentally benign, commercially available.[15] | Can be sensitive to reaction conditions, requires a base for activation. |

| Organosilicon | Low cost, low toxicity, chemically stable.[16] | Often requires an activating agent.[16] |

| Organozinc | High reactivity, good functional group tolerance.[17] | Sensitive to air and moisture. |

Conclusion: The Enduring Legacy of Organotin Chemistry

The history of organotin compounds in organic synthesis is a compelling narrative of scientific discovery, industrial application, and the continuous drive for safer and more efficient chemical methodologies. From their humble beginnings as laboratory curiosities to their central role in the development of the powerful Stille reaction, organotin reagents have undeniably left an indelible mark on the field. While their use has waned in the face of greener alternatives, the fundamental principles of reactivity and catalysis uncovered through the study of organotin chemistry continue to inform and inspire the development of new synthetic methods. The "Tin Age" of synthesis may be in its twilight, but its legacy shines brightly in the vast and ever-expanding landscape of modern organic chemistry.

References

- Yousif, E., Ghazi, D., & Rasheed, Z. (2018).

-

Wikipedia. (n.d.). Stille reaction. Retrieved January 8, 2026, from [Link]

-

chemeurope.com. (n.d.). Stille reaction. Retrieved January 8, 2026, from [Link]

-

OpenOChem Learn. (n.d.). Stille Coupling. Retrieved January 8, 2026, from [Link]

-

Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved January 8, 2026, from [Link]

-

Lipshutz, B. H., Ghorai, S., & Moser, R. (2012). Stille couplings in water at room temperature. Green Chemistry, 14(11), 3164-3167. [Link]

-

NROChemistry. (n.d.). Stille Coupling. Retrieved January 8, 2026, from [Link]

- Espinet, P., & Echavarren, A. M. (2004). The Stille Reaction, 38 Years Later.

- Myers, A. G. (n.d.). The Stille Reaction. Chem 115. Harvard University.

-

Denmark, S. E., & Ober, M. H. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 37(8), 524-534. [Link]

- Yousif, E., Ghazi, D., & Rasheed, Z. (2018). A Review of Organotin Compounds: Chemistry and Applications. Archives of Organic and Inorganic Chemical Sciences, 3(3).

- Plunkett, M. J., & Ellman, J. A. (2000). Synthesis and reactions of a novel chlorostannane resin: coupling with functionalized organozinc halides. Tetrahedron Letters, 41(15), 2589-2592.

- Naoom, N. F., Al-Jothery, A. A., & Al-Amery, M. H. (2023). Synthesis and Applications of Organotin (IV) Compounds: Mini Review. Journal of Sustainable Materials Processing and Management, 3(1), 1-8.

- Shen, W. (2003). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides.

- Maleczka, R. E., & Terstiege, I. (2001). Stille Couplings Catalytic in Tin: The “Sn−O” Approach. Journal of the American Chemical Society, 123(42), 10486-10487.

- Thoonen, S. H. L., Deelman, B. J., & van Koten, G. (2004). Synthesis of organotin compounds. Journal of Organometallic Chemistry, 689(13), 2145-2157.

- Hadi, A. G., et al. (2020). Synthesis, Characterization and Biological Studies of Some Organotin Compounds: A Review. Oriental Journal of Chemistry, 36(2), 193-206.

- Hadi, A. G., et al. (2023). A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. International Journal of Pharmaceutical and Biological Sciences, 3(5), 181-186.

- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.

- Yousif, E., Ghazi, D., & Rasheed, Z. (2018). A Review of Organotin Compounds: Chemistry and Applications. Archives of Organic and Inorganic Chemical Sciences, 3(3).

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved January 8, 2026, from [Link]

- Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51-56.

- Yousif, E., Ghazi, D., & Rasheed, Z. (2018). Review of organotin compounds: chemistry and applications.

- Smith, A. C., & Rochow, E. G. (1953). Direct Synthesis of Organotin Halides. I. Preparation of Dimethyltin Dichloride. Journal of the American Chemical Society, 75(16), 4105-4106.

-

Reddit. (2023, March 7). How toxic organotin compounds really are? r/Chempros. Retrieved January 8, 2026, from [Link]

- Lucht, B. L., et al. (2018). New Hypercoordinating Organostannanes for the Modular Functionalization of Mono- and Polystannanes: Synthetic and Computational Studies. Inorganic Chemistry, 57(15), 9205-9214.

- Li, Y., et al. (2021). Toxicity of organotin compounds and the ecological risk of organic tin with co-existing contaminants in aquatic organisms. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 246, 109054.

- Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51–56.

- Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51-56.

- Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 112(4), 2177-2250.

- Frisch, A. C., & Beller, M. (2005). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners.

- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524.

- Corbet, J. P., & Mignani, G. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry.

- Conte, A., et al. (2021). Synthesis of organostannane 1. Scientific Reports, 11(1), 1-11.

- Bull, J. A., et al. (2017). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes.

Sources

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. lupinepublishers.com [lupinepublishers.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Stille_reaction [chemeurope.com]

- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Stille Coupling | NROChemistry [nrochemistry.com]

- 10. Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Toxicity and health effects of selected organotin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Stille Coupling [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry of a Key Organometallic Reagent: A Technical Guide to Triphenylstannanylium Chloride

Abstract

Triphenylstannanylium chloride, more commonly known as triphenyltin chloride ((C₆H₅)₃SnCl), stands as a cornerstone organotin compound with a rich history and continued relevance in synthetic chemistry and material science. This in-depth technical guide provides a comprehensive overview of its discovery, synthesis, characterization, and reactivity. Moving beyond a simple recitation of facts, this document delves into the mechanistic underpinnings and practical considerations that are essential for researchers, scientists, and drug development professionals. The protocols detailed herein are presented with an emphasis on scientific integrity, aiming to provide a self-validating framework for the safe and effective use of this versatile reagent.

Historical Context and Discovery

The journey into the world of organometallic chemistry began in 1849 when Edward Frankland reported the synthesis of the first organotin compound, diethyltin diiodide. This pioneering work laid the foundation for a burgeoning field that would explore the unique properties of compounds featuring a direct carbon-tin bond. While Frankland's initial discovery did not involve triphenyltin chloride, his development of organometallic synthesis techniques was a critical precursor.

The synthesis of triphenyltin chloride itself is closely tied to the development of two major synthetic methodologies in organometallic chemistry: the Grignard reaction and the Kocheshkov redistribution reaction. The widespread availability of Grignard reagents in the early 20th century provided a straightforward, albeit indirect, route to tetraorganotins, which could then be converted to the desired triorganotin halide.

Synthesis of this compound

The preparation of this compound is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. The most common and industrially viable methods rely on the synthesis of a tetraphenyltin precursor followed by a redistribution reaction.

Synthesis of Tetraphenyltin Intermediate

Two primary routes are employed for the synthesis of tetraphenyltin: the Grignard method and the Wurtz-Fittig type reaction.

-

Grignard Method: This classic approach involves the reaction of a phenyl Grignard reagent (phenylmagnesium bromide or chloride) with tin(IV) chloride. The stoichiometry is critical to ensure complete substitution of the chlorine atoms on the tin center.

-

Causality of Experimental Choices: The use of an ethereal solvent like diethyl ether or tetrahydrofuran (THF) is crucial as it solvates the Grignard reagent, preventing its aggregation and maintaining its nucleophilicity. An excess of the Grignard reagent is often used to drive the reaction to completion and form the tetra-substituted product.

-

-

Wurtz-Fittig Type Reaction: An alternative, often used in industrial settings, involves the reaction of chlorobenzene, sodium metal, and tin(IV) chloride in a suitable solvent like toluene or xylene. This method avoids the preparation of the Grignard reagent but requires careful handling of highly reactive sodium metal.

-

Causality of Experimental Choices: The dispersion of sodium metal is a key step to increase its surface area and reactivity. The reaction temperature is carefully controlled to manage the exothermicity of the reaction.

-

Kocheshkov Redistribution (Comproportionation) Reaction

The most efficient method for converting tetraphenyltin to triphenyltin chloride is the Kocheshkov redistribution reaction. This reaction involves heating tetraphenyltin with tin(IV) chloride in the appropriate stoichiometric ratio.

Reaction: 3 (C₆H₅)₄Sn + SnCl₄ → 4 (C₆H₅)₃SnCl

-

Causality of Experimental Choices: The stoichiometry of this reaction is paramount. A 3:1 molar ratio of tetraphenyltin to tin(IV) chloride theoretically yields only triphenyltin chloride. Deviations from this ratio will result in the formation of diphenyltin dichloride ((C₆H₅)₂SnCl₂) and phenyltin trichloride (C₆H₅SnCl₃). The reaction is typically carried out at elevated temperatures, often in the absence of a solvent, to drive it to completion. The use of a Lewis acid catalyst, such as aluminum trichloride, can also facilitate the redistribution.

Experimental Protocol: Synthesis via Redistribution

Step 1: Synthesis of Tetraphenyltin (Wurtz-Fittig type)

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add finely dispersed sodium metal to anhydrous toluene.

-

Heat the mixture to the reflux temperature of toluene.

-

Slowly add a mixture of chlorobenzene and tin(IV) chloride from the dropping funnel to the refluxing suspension.

-

Maintain reflux for several hours until the sodium is consumed.

-

Cool the reaction mixture and carefully quench any remaining sodium with a suitable alcohol (e.g., isopropanol).

-

Filter the mixture to remove sodium chloride and wash the solid with toluene.

-

The filtrate containing tetraphenyltin is then concentrated under reduced pressure.

Step 2: Redistribution to Triphenyltin Chloride

-

Combine the crude tetraphenyltin with tin(IV) chloride in a 3:1 molar ratio in a reaction vessel.

-

Heat the mixture with stirring to a temperature of approximately 200 °C.

-

Maintain this temperature for 2-3 hours.

-

Cool the reaction mixture, which should solidify upon cooling.

-

The crude triphenyltin chloride can be purified by recrystallization from a suitable solvent, such as petroleum ether or a hexane/ethanol mixture.

Physicochemical and Spectroscopic Characterization

This compound is a white, crystalline solid at room temperature. It is soluble in many organic solvents and slowly reacts with water.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₅ClSn | |

| Molar Mass | 385.47 g/mol | |

| Melting Point | 104-108 °C | |

| Boiling Point | 240 °C at 13.5 mmHg |

Spectroscopic Data

Definitive characterization of this compound relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show multiplets in the aromatic region (typically δ 7.2-7.8 ppm) corresponding to the phenyl protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the ipso, ortho, meta, and para carbons of the phenyl rings.

-

¹¹⁹Sn NMR: This is a particularly informative technique for organotin compounds. The chemical shift for triphenyltin chloride is highly dependent on the solvent and concentration due to potential intermolecular association. However, it typically appears in a distinct region of the ¹¹⁹Sn NMR spectrum.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorptions corresponding to the vibrations of the phenyl groups. Key bands include C-H stretching of the aromatic rings (~3050 cm⁻¹), C=C stretching of the rings (~1480 and 1430 cm⁻¹), and out-of-plane C-H bending. The Sn-Cl stretching vibration is typically observed in the far-IR region.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for tin, which has several stable isotopes. Fragmentation patterns will correspond to the loss of phenyl groups and the chlorine atom.

Structural Analysis

X-ray crystallographic studies of triphenyltin chloride and its adducts reveal a tetrahedral geometry around the tin atom in the free molecule. However, the tin center is a Lewis acid and readily forms five-coordinate trigonal bipyramidal complexes with Lewis bases. In these adducts, the three phenyl groups typically occupy the equatorial positions, while the chlorine atom and the Lewis base occupy the axial positions.

Reactivity and Mechanistic Considerations

The chemistry of this compound is dominated by the polar Sn-Cl bond and the Lewis acidity of the tin center.

Nucleophilic Substitution at the Tin Center

The chloride ligand is a good leaving group and is readily displaced by a variety of nucleophiles. This reactivity is fundamental to the use of triphenyltin chloride as a synthon for the introduction of the triphenyltin moiety.

General Reaction: (C₆H₅)₃SnCl + Nu⁻ → (C₆H₅)₃SnNu + Cl⁻

-

Mechanism: Nucleophilic substitution at a tetrahedral tin center can proceed through various mechanisms, including associative (A), dissociative (D), or interchange (I) pathways. For many reactions of triorganotin halides, an associative mechanism involving a five-coordinate intermediate or transition state is often proposed.

-

Diagram of Nucleophilic Substitution:

Caption: Associative mechanism for nucleophilic substitution at the tin center.

-

-

Field-Proven Insights: The choice of solvent can significantly influence the rate and outcome of these reactions. Polar, coordinating solvents can stabilize charged intermediates and may facilitate the reaction.

Lewis Acidity

The tin atom in this compound is electron-deficient and acts as a Lewis acid, readily forming adducts with Lewis bases such as amines, phosphines, and ethers. This property is crucial in its catalytic applications and influences its behavior in solution.

Safety, Handling, and Disposal

This compound is a highly toxic compound and must be handled with extreme care.

Hazard Summary

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. Organotin compounds, in general, can have severe effects on the central nervous system and immune system.

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations should be carried out in a well-ventilated chemical fume hood.

-

Personal Protective Equipment:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A lab coat should be worn at all times.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with an appropriate cartridge should be used.

-

Spill and Decontamination

In case of a spill, evacuate the area and prevent the spread of the material. Small spills can be absorbed with an inert material and collected for disposal. The contaminated area should be decontaminated. A common procedure involves the use of a bleach solution to oxidize the organotin compound.

Waste Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Applications in Research and Industry

This compound serves as a valuable reagent and precursor in various applications.

-

Precursor to other Organotin Compounds: It is a primary starting material for the synthesis of a wide range of other triphenyltin compounds, (C₆H₅)₃SnX, where X can be a variety of functional groups.

-

Fungicide and Biocide: Historically, triphenyltin compounds have been used as fungicides and biocides in agriculture and marine antifouling paints. However, their use has been restricted in many regions due to their environmental toxicity.

-

Organic Synthesis: In organic synthesis, triphenyltin derivatives are used in radical reactions and for the cleavage of carbon-oxygen bonds.

-

Material Science: Organotin compounds are used as stabilizers for PVC and as catalysts in various polymerization reactions.

Conclusion

This compound is a compound of significant historical and practical importance in organometallic chemistry. A thorough understanding of its synthesis, characterization, and reactivity, coupled with stringent safety protocols, is essential for its effective and responsible use in research and development. This guide has aimed to provide a comprehensive and technically sound resource for professionals working with this versatile yet hazardous reagent.

References

- CN103848860A - Triphenyltin chloride preparation method - Google P

-

Organotin chemistry - Wikipedia. (URL: [Link])

-

Triphenyltin Chloride | C18H15ClSn | CID 12540 - PubChem. (URL: [Link])

-

Edward Frankland - Wikipedia. (URL: [Link])

-

CRYSTAL STRUCTURE OF TRIPHENYLTIN (IV) FORMATE POLYMER, (HCO2SnPh3)n. (URL: [Link])

-

ORGANOTIN COMPOUNDS - CDC Stacks. (URL: [Link])

-

Dealing with Organotin reactions : r/chemistry - Reddit. (URL: [Link])

-

Zinc Alkyls, Edward Frankland, and the Beginnings of Main-Group Organometallic Chemistry - ACS Publications. (URL: [Link])

-

Chlorotriphenyl tin - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

A Practical Method for the Removal of Organotin Residues from Reaction Mixtures | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Structure of Triphenyltin Chloride-Triphenylphosphine Oxide (1/1) Complex - ElectronicsAndBooks. (URL: [Link])

-

Organo-tin compounds - DCCEEW. (URL: [Link])

-

Edward Frankland - Graces Guide. (URL: [Link])

-

Cas 639-58-7,Chlorotriphenyltin | lookchem. (URL: [Link])

- CN1184816A - Method for synthesizing triphenyl tin chloride - Google P

-

The synthesis, molecular and crystal structure of the 1:1 adduct of triphenyltin chloride with 2,3-diphenylthiazolidin-4-one. (URL: [Link])

-

Triphenyltin chloride - Wikipedia. (URL: [Link])

-

Possible intermolecular association in triphenyltin chloride in the solution state as detected by NMR spectroscopy - PubMed. (URL: [Link])

-

Reduced Reactivity Associated with a Triphenyltin Linkage | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Triphenyltin compounds - Wikipedia. (URL: [Link])

-

Chlorotriphenyl tin - the NIST WebBook. (URL: [Link])

A Technical Guide to the Foundational Studies of Lewis Acidity in Organotin Halides

Abstract: The recognition of organotin(IV) halides (R_nSnX_{4-n}) as Lewis acids was a pivotal development in the field of organometallic chemistry. This guide provides a technical overview of the early experimental and theoretical work that established this fundamental property. We will explore the historical context of their discovery, the pioneering physical-organic methods used to quantify their acid strength, and the structural elucidation of the resulting coordination complexes. This document is intended for researchers and professionals in chemistry and drug development, offering insights into the causality behind foundational experimental choices and the legacy of this research on modern applications, including catalysis and materials science.

The Genesis of an Idea: From Initial Synthesis to the Concept of Hypercoordination

The journey into the Lewis acidity of organotin halides began not with a direct search for this property, but as a natural consequence of studying the synthesis and reactivity of a new class of organometallic compounds.

A Historical Primer on Organotin Chemistry

The field of organotin chemistry was inaugurated in 1849 when Edward Frankland first isolated diethyltin diiodide[1][2][3]. This discovery, followed by further synthetic work in the subsequent decades, laid the groundwork for a new area of study. However, it was the surge in industrial applications for organotin compounds in the 1930s and 1940s, particularly as stabilizers for polyvinyl chloride (PVC), that provided the impetus for deeper investigation into their fundamental chemical properties[1][4]. This commercial relevance funded and motivated the academic research that would soon uncover their fascinating coordination chemistry.

The Electronic Proposition: Why the Tin(IV) Center is a Lewis Acid

The Lewis acidity of organotin halides is a direct consequence of the electronic environment of the central tin atom. In compounds of the general formula R_nSnX_{4-n}, the tin atom is bonded to one or more electronegative halogen atoms (X = Cl, Br, I)[4]. These halides withdraw electron density from the tin center, creating a significant partial positive charge and making it an electrophilic, or electron-accepting, center.

Furthermore, the tin atom, being in the fifth period of the periodic table, possesses accessible, low-energy empty 5d orbitals[4][5]. These vacant orbitals can readily accept lone pairs of electrons from donor molecules (Lewis bases), allowing the tin atom to expand its coordination number beyond the typical four of a tetravalent organometallic compound[4][5]. This ability to form hypercoordinated species is the hallmark of their Lewis acidic character.

The First Definitive Clues: Expansion of the Coordination Sphere

The theoretical potential for hypercoordination became an experimental reality in the early 1960s. Researchers found that the tin atom in organotin compounds was indeed capable of extending its coordination number to five and even six[1][3]. A landmark discovery was the isolation and subsequent X-ray crystal structure determination of the trimethyltin chloride pyridine adduct, [(CH₃)₃SnCl(py)][1][3]. This was the first definitive proof of a stable, five-coordinate triorganotin halide complex, providing concrete evidence for the Lewis acidic nature of the organotin halide[1][3]. These initial findings opened the door to more systematic and quantitative investigations.

Caption: General mechanism of Lewis acid-base adduct formation.

Quantifying Acidity: The Rise of Physical-Organic Methods

With the qualitative evidence established, the next frontier was to quantify the strength of organotin halides as Lewis acids. This required the application of physical chemistry techniques to measure the thermodynamics of adduct formation.

Thermochemical Evidence: Calorimetric Titration

One of the most direct and powerful early methods for quantifying Lewis acidity was calorimetric titration[6]. In this technique, a solution of the Lewis base is incrementally added to a solution of the organotin halide in a non-coordinating solvent (e.g., benzene, carbon tetrachloride), and the heat evolved at each addition is meticulously measured.

The causality for this experimental choice is clear: the total heat released is directly proportional to the enthalpy of formation (ΔH°) of the donor-acceptor complex. A more negative ΔH° value signifies a stronger bond between the Lewis acid and base, and therefore, a stronger Lewis acid. These studies provided the first quantitative scales of acidity, allowing for direct comparison between different organotin compounds[7].

Spectroscopic Corroboration

While calorimetry provided thermodynamic data, spectroscopy offered insights into the structural changes and equilibria occurring in solution.

IR spectroscopy was a crucial tool for confirming the formation of a coordinate bond. When a Lewis base coordinates to the tin atom, the electron donation alters the vibrational modes of the base. For example, if the donor is a carbonyl compound, the C=O stretching frequency shifts to a lower wavenumber upon coordination, indicating a weakening of the carbonyl bond as electron density is pulled towards the tin center. This provided a simple, rapid, and non-destructive method to confirm adduct formation.

NMR spectroscopy, particularly ¹¹⁹Sn NMR, became an indispensable tool for studying these systems in solution[5]. The ¹¹⁹Sn chemical shift is exquisitely sensitive to the coordination number and geometry of the tin atom[8]. A significant upfield shift (to more negative ppm values) in the ¹¹⁹Sn resonance upon addition of a Lewis base is a definitive indicator of an increase in coordination number from four to five or six[8]. By monitoring the chemical shifts as a function of concentration and temperature, researchers could calculate not only the equilibrium constants for adduct formation but also the thermodynamic parameters (ΔH° and ΔS°), providing data that complemented and validated the results from calorimetry[7].

Foundational Experimental Protocols

To ensure trustworthiness and provide practical insight, the protocols described here are self-validating systems based on the principles of the era.

Protocol: Synthesis and Isolation of a Dichloro(diorgano)tin-Bis(pyridine) Adduct

This protocol outlines the synthesis of a representative six-coordinate adduct, R₂SnCl₂·2(py).

-

Preparation of Reagents:

-

Dissolve 10 mmol of the diorganotin dichloride (e.g., dimethyltin dichloride, Me₂SnCl₂) in 25 mL of anhydrous hexane in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Rationale: Anhydrous conditions are critical as organotin halides are susceptible to hydrolysis, which would yield tin oxides and compromise the experiment[7].

-

In a separate vessel, prepare a solution of 22 mmol of anhydrous pyridine in 10 mL of anhydrous hexane. Rationale: A slight excess of the Lewis base ensures complete formation of the 1:2 adduct.

-

-

Reaction:

-

Slowly add the pyridine solution dropwise to the stirring solution of the organotin dichloride at room temperature under a nitrogen atmosphere.

-

A white precipitate will typically form immediately upon addition.

-

Continue stirring the mixture for 1 hour at room temperature to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid product twice with 10 mL portions of cold, anhydrous hexane to remove any unreacted starting materials.

-

Dry the product under vacuum for several hours to remove residual solvent.

-

-

Validation:

-

Determine the melting point of the crystalline solid. Adduct formation typically results in a product with a sharp melting point distinct from the starting materials.

-

Confirm adduct formation using IR spectroscopy by observing the characteristic shifts in the pyridine ring vibration modes upon coordination to the tin center.

-

Protocol: Determination of Adduct Formation Enthalpy by Calorimetric Titration

This workflow describes the determination of the enthalpy of formation for a 1:1 adduct.

Caption: Experimental workflow for calorimetric titration.

Structure, Bonding, and Acidity Trends

Early systematic studies quickly revealed predictable trends in Lewis acidity based on the substituents attached to the tin atom.

A Hierarchy of Acidity

The Lewis acidity of organotin halides is strongly dependent on the number of organic (R) and halide (X) groups. The electron-donating nature of alkyl groups reduces the positive charge on the tin atom, while the electron-withdrawing nature of halides increases it. This leads to a clear and predictable hierarchy of Lewis acidity.[4][9] Tetraorganotins (R₄Sn), with four electron-donating organic groups and no halides, show virtually no Lewis acidity[3].

Table 1: Relative Lewis Acidity and Common Geometries of Organotin Halides

| Class | General Formula | Relative Lewis Acidity | Common Coordination No. in Adducts | Typical Geometry |

| Monoorganotin | RSnX₃ | Very Strong | 6 | Octahedral |

| Diorganotin | R₂SnX₂ | Strong | 5 or 6 | Trigonal Bipyramidal or Octahedral |

| Triorganotin | R₃SnX | Moderate | 5 | Trigonal Bipyramidal |

| Tetraorganotin | R₄Sn | Negligible | 4 | Tetrahedral |

Quantitative Thermodynamic Data

The thermochemical data gathered from calorimetric and temperature-dependent NMR studies provided hard numbers to back up these trends. The enthalpy of formation becomes progressively more negative (more favorable) as electron-donating alkyl groups are replaced by electron-withdrawing halides.

Table 2: Representative Enthalpy of Formation (ΔH°) for Me₂SnCl₂ Adducts in Solution

| Lewis Base | Adduct Stoichiometry | ΔH° (kJ/mol) | Technique |

| 4-Picoline | 1:1 (AB) | -45.6 | NMR |

| 4-Picoline | 1:2 (AB₂) | -85.8 | NMR |

| 3-Picoline | 1:1 (AB) | -44.8 | NMR |

| 3-Picoline | 1:2 (AB₂) | -84.1 | NMR |

| 2-Picoline | 1:1 (AB) | -34.7 | NMR |

| 2-Picoline | 1:2 (AB₂) | -66.5 | NMR |

| Data derived from studies on dimethyltin dichloride (Me₂SnCl₂) with picoline isomers, demonstrating the quantification of Lewis acid-base interactions. The reduced enthalpy for 2-picoline reflects steric hindrance near the donor site.[7] |

The Geometry of Coordination

Structural studies, primarily X-ray crystallography, revealed the preferred geometries of these adducts.

-

Five-coordinate triorganotin halide adducts, R₃SnX·L, almost invariably adopt a trigonal bipyramidal (TBP) geometry. In this arrangement, the three bulky organic groups occupy the equatorial positions to minimize steric repulsion, while the more electronegative halide (X) and the incoming Lewis base (L) occupy the axial positions[1][3].

-

Six-coordinate diorganotin dihalide adducts, R₂SnX₂·2L, typically exhibit an octahedral geometry. The preferred arrangement places the two organic groups in a trans configuration to one another, minimizing steric strain[1].

Legacy and Impact

The foundational work on the Lewis acidity of organotin halides was not merely an academic exercise. These discoveries provided the mechanistic framework for understanding their role in a vast array of chemical applications.

-

Catalysis: The ability of organotin halides to act as Lewis acids is central to their catalytic activity. They are used to catalyze reactions such as polyurethane formation and esterifications[3][10]. The mechanism often involves the coordination of a reactant (like an alcohol) to the tin center, which activates the reactant towards nucleophilic attack.

-

PVC Stabilization: In the thermal stabilization of PVC, organotin compounds act as HCl scavengers. The underlying chemistry involves Lewis acidic intermediates that facilitate the exchange of labile chloride atoms on the polymer backbone.

-

Supramolecular Chemistry: The principles of coordination and predictable geometries uncovered in these early studies have been built upon in modern supramolecular chemistry, where organotin moieties are used as building blocks for constructing complex architectures for anion recognition and sensing.

Conclusion

The early investigations into the Lewis acidity of organotin halides represent a classic chapter in the development of physical organometallic chemistry. Through a combination of synthesis, isolation, calorimetry, and spectroscopy, pioneering researchers transformed the qualitative observation of reactivity into a quantitative and predictive science. They established the fundamental structure-property relationships that govern the behavior of these compounds—principles that not only explained their industrial utility at the time but also continue to inform their application in catalysis, materials science, and beyond. This foundational knowledge remains a cornerstone of organotin chemistry, demonstrating the enduring power of fundamental, curiosity-driven research.

References

-

A Review of Organotin Compounds: Chemistry and Applications Volume 3. (2018). Lupine Publishers. [Link]

-

Organotin chemistry. Wikipedia. [Link]

-

Chemistry and Applications of Organotin(IV) Complexes. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

A Review of Organotin Compounds: Chemistry and Applications. (2018). Lupine Publishers. [Link]

-

Sousa, A. C., et al. (2014). History on organotin compounds, from snails to humans. Environmental Chemistry Letters. [Link]

-

Fujiwara, H., Sakai, F., & Sasaki, Y. (1983). The solution chemistry of organotin compounds. Part 2. Equilibrium and thermodynamic studies of complex formation between dimethyltin dichloride and picolines. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Introduction to organotin chemistry. Gelest, Inc. [Link]

-

Naoom, F., et al. (2023). Synthesis and Applications of Organotin (IV) Compounds: Mini Review. Journal of Sustainable Materials Processing and Management. [Link]

-

A Review of Organotin Compounds: Chemistry and Applications. (2018). ResearchGate. [Link]

-

Gielen, M. (2001). An overview of forty years organotin chemistry developed at the Free Universities of Brussels ULB and VUB. Journal of the Brazilian Chemical Society. [Link]

-

Wood, M. E. Tin halides and organotin halides have been, for some time, key intermediates in the synthesis. Science of Synthesis. [Link]

-

Khatkar, P., et al. (2020). Synthesis and spectroscopic studies of new organotin(IV) complexes with tridentate N- and O-donor Schiff bases. ResearchGate. [Link]

-

Singh, R., & Kaushik, N. K. (2006). Organotin(IV) complexes of thiohydrazides and thiodiamines: synthesis, spectral and thermal studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Alberti, A., Hudson, A., & Pedulli, G. F. (1980). Structure and fluxional behaviour of the adducts of orthoquinones with organotin halides. An electron spin resonance study. Journal of the Chemical Society, Faraday Transactions 2. [Link]

-

Holloway, C. E., & Melnik, M. (1998). TIN COORDINATION COMPOUNDS: CLASSIFICATION AND ANALYSIS OF CRYSTALLOGRAPHIC AND STRUCTURAL DATA. ResearchGate. [Link]

-

Drew, M. G. B., et al. (1998). The coordination chemistry of tin porphyrin complexes. ResearchGate. [Link]

-

Drew, M. G. B., et al. (1994). Coordination chemistry of tin. ResearchGate. [Link]

-

Faraglia, G., et al. (1998). Calorimetric titration and hydrogen-1 nuclear magnetic resonance studies of adduct formation between cobalt(III)β-diketonates and a lanthanide shift reagent. Journal of the Chemical Society, Dalton Transactions. [Link]

Sources

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. gelest.com [gelest.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. Calorimetric titration and hydrogen-1 nuclear magnetic resonance studies of adduct formation between cobalt(III)β-diketonates and a lanthanide shift reagent - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. The solution chemistry of organotin compounds. Part 2. Equilibrium and thermodynamic studies of complex formation between dimethyltin dichloride and picolines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Fundamental Properties of Triphenylstannanylium Chloride

Introduction

Triphenylstannanylium chloride, more commonly known as triphenyltin chloride (Ph₃SnCl), is an organotin compound of significant interest in the fields of organic synthesis, materials science, and toxicology. As a member of the organostannane family, it features a central tin atom bonded to three phenyl groups and one chlorine atom. While its nomenclature, this compound, suggests a purely ionic salt consisting of a [Ph₃Sn]⁺ cation and a Cl⁻ anion, the reality of its bonding is more complex, exhibiting a high degree of covalent character in the tin-chlorine bond. This guide provides a comprehensive exploration of the fundamental properties of triphenyltin chloride, designed for researchers, chemists, and drug development professionals who utilize or study organometallic compounds. We will delve into its synthesis, structural characteristics, spectroscopic signature, chemical reactivity, and thermal stability, supported by detailed experimental protocols and authoritative references.

Synthesis and Molecular Structure

The synthesis of triphenyltin chloride can be achieved through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. A prevalent industrial method involves the redistribution or 'disproportionation' reaction between tetraphenyltin (Ph₄Sn) and tin tetrachloride (SnCl₄).

A common laboratory and industrial synthesis pathway is outlined below:

Caption: Synthesis workflow for triphenyltin chloride via a Grignard reagent.

Another patented method involves the direct reaction of sodium, chlorobenzene, and tin tetrachloride, which can be advantageous due to the lower cost of raw materials.[1]

Molecular Structure and Bonding

Triphenyltin chloride possesses the chemical formula C₁₈H₁₅ClSn.[2] In the solid state, the molecule adopts a distorted tetrahedral geometry around the central tin atom. The Sn-Cl bond is predominantly covalent but highly polarized, making the tin atom an electrophilic center. While free tricoordinate stannylium cations have been structurally characterized with very large, non-coordinating anions, the presence of the chloride ion leads to a four-coordinate structure.[3] X-ray crystallography is the definitive technique for elucidating the precise bond lengths, bond angles, and crystal packing of this compound in the solid state.[4]

Physicochemical Properties

A summary of the key physical and chemical properties of triphenyltin chloride is presented below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₅ClSn | [2] |

| Molecular Weight | 385.5 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | ~106 °C (223 °F) | [2] |

| Boiling Point | ~240 °C (464 °F) at 13.5 mmHg | [2] |

| Solubility | 40 ppm in water at 20 °C; soluble in many organic solvents | [2][5] |

| CAS Number | 639-58-7 | [2] |

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous identification and purity assessment of triphenyltin chloride. The combination of NMR, IR, and Mass Spectrometry provides a detailed fingerprint of the molecule.

Caption: Analytical workflow for the structural confirmation of triphenyltin chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of triphenyltin chloride in solution.[6]

-

¹H NMR: The proton NMR spectrum is dominated by signals from the phenyl groups. These typically appear as complex multiplets in the aromatic region (approx. 7.2-7.8 ppm). The integration of this region should correspond to 15 protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the phenyl carbons. Typically, four peaks are expected: one for the ipso-carbon (the carbon directly attached to tin) and three for the ortho, meta, and para carbons. The ipso-carbon signal often shows satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

-

¹¹⁹Sn NMR: This is the most diagnostic NMR technique for tin-containing compounds. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the substituents on the tin atom. For four-coordinate triphenyltin chloride in a non-coordinating solvent like CDCl₃, the chemical shift provides direct evidence of the compound's structural integrity.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and bonding within the molecule.[7]

-

Phenyl Group Vibrations: Strong absorption bands will be present corresponding to the C-H stretching of the aromatic rings (above 3000 cm⁻¹) and C=C ring stretching (in the 1600-1400 cm⁻¹ region).

-

Tin-Carbon (Sn-C) and Tin-Chlorine (Sn-Cl) Vibrations: These vibrations occur at lower frequencies (in the far-IR region). The Sn-C stretching bands are typically found in the 250-350 cm⁻¹ range, while the Sn-Cl stretch appears as a strong band, usually below 400 cm⁻¹. The exact positions are sensitive to the molecular geometry and solid-state packing effects.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.

-

Molecular Ion: The mass spectrum will show a complex molecular ion peak cluster due to the multiple stable isotopes of tin and chlorine. This isotopic pattern is a definitive signature for a compound containing these elements.

-

Fragmentation: Common fragmentation pathways include the loss of the chlorine atom ([M-Cl]⁺) or the loss of a phenyl group ([M-Ph]⁺), leading to the [Ph₂SnCl]⁺ fragment. The base peak is often the triphenylstannyl cation, [Ph₃Sn]⁺.

Reactivity and Thermal Stability

Lewis Acidity and Nucleophilic Reactions

The electron-deficient nature of the tin atom in triphenyltin chloride imparts significant Lewis acidity. This makes it susceptible to attack by nucleophiles at the tin center.[8][9] This reactivity is the basis for many of its applications in organic synthesis, such as in the formation of other triphenyltin derivatives (e.g., esters, alkoxides, amides) via substitution of the chloride.[5]

Caption: Nucleophilic substitution at the electrophilic tin center.

Thermal Stability and Decomposition

Triphenyltin chloride is a relatively stable solid at room temperature. However, like many organometallic compounds, it undergoes thermal decomposition at elevated temperatures.[10] Thermogravimetric analysis (TGA) can be used to determine the onset temperature of decomposition.[11][12] The decomposition process typically involves the homolytic or heterolytic cleavage of the tin-carbon and tin-chlorine bonds. The stability can be influenced by the atmosphere (air or inert gas) and the presence of impurities.[11]

Experimental Protocols

Protocol: Synthesis of Triphenyltin Chloride from Tetraphenyltin[1]

Causality: This protocol utilizes a redistribution reaction, which is an efficient way to cleave one Sn-C bond from the more readily available tetraphenyltin and replace it with a more reactive Sn-Cl bond. Anhydrous conditions are critical to prevent the hydrolysis of tin tetrachloride to tin oxides.

-

Setup : Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel. Ensure all glassware is oven-dried.

-

Reagents : Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with tetraphenyltin (1.0 eq) and a suitable high-boiling solvent like toluene.

-

Reaction : Begin stirring the mixture. Slowly add tin(IV) chloride (0.33 eq, corresponding to a 3:1 molar ratio of Ph₄Sn to SnCl₄ to yield 4 eq of Ph₃SnCl) via the dropping funnel.

-

Heating : Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 2-4 hours. The progress can be monitored by techniques like TLC or GC.

-

Workup : After cooling to room temperature, slowly add petroleum ether to precipitate the product.

-

Purification : Collect the white solid by vacuum filtration. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure triphenyltin chloride.

-

Validation : Confirm the identity and purity of the product using melting point determination and the spectroscopic techniques outlined in Section 3.0.

Protocol: Characterization by ¹H NMR Spectroscopy[7]

Causality: Deuterated chloroform (CDCl₃) is a common solvent as it is chemically inert and dissolves the analyte well, while its deuterium signal provides a lock for the spectrometer. TMS is used as a universal internal standard for chemical shift referencing (0.00 ppm).

-

Sample Preparation : Accurately weigh 10-20 mg of the purified triphenyltin chloride.

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a standard 5 mm NMR tube.

-

Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Acquisition : Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 8-16 scans, a relaxation delay of 1-2 seconds).

-

Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction.

-

Analysis : Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals and assign the peaks corresponding to the aromatic protons.

Conclusion

This compound is a cornerstone organotin reagent with well-defined structural and chemical properties. Its distorted tetrahedral geometry, centered on an electrophilic tin atom, dictates its reactivity towards nucleophiles, forming the basis of its synthetic utility. A thorough characterization, employing a combination of NMR, IR, and mass spectrometry, is crucial for confirming its identity and purity. Understanding these fundamental properties is paramount for its effective and safe application in research and development, enabling scientists to harness its reactivity while being mindful of its potential thermal instability and biological activity.

References

-

Lambert, J. B., et al. (2003). A free, tricoordinate stannylium cation. Journal of the American Chemical Society, 125(20), 6022-6023. Available at: [Link]

- Guangming Fine Chemical Plant Shuangyashan City. (1996). Method for synthesizing triphenyl tin chloride. Google Patents, CN1184816A.

-

National Center for Biotechnology Information. (n.d.). Triphenyltin Chloride. PubChem Compound Database. Available at: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

-

Rawat, D., & Joshi, M. (2015). Reactivity Effects of Attacking Nucleophile, Leaving Group and Reaction Medium. University of Delhi e-Learning. Available at: [Link]

-

Clardy, J., & Sorensen, E. J. (2011). NMR-spectroscopic analysis of mixtures: from structure to function. PMC - NIH. Available at: [Link]

-

Chemistry LibreTexts. (2023). Nucleophile. Available at: [Link]

-

Castañeda, F., et al. (n.d.). Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. Repositorio Académico - Universidad de Chile. Available at: [Link]

-

Riaño, S., et al. (2018). Thermal stability of trihexyl(tetradecyl)phosphonium chloride. RSC Publishing. Available at: [Link]

-

Chen, C., et al. (2019). Thermal Decomposition Mechanism and Kinetics Study of Plastic Waste Chlorinated Polyvinyl Chloride. MDPI. Available at: [Link]

Sources

- 1. CN1184816A - Method for synthesizing triphenyl tin chloride - Google Patents [patents.google.com]

- 2. Triphenyltin Chloride | C18H15ClSn | CID 12540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A free, tricoordinate stannylium cation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. Triphenylmethyl chloride: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 6. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. repositorio.uchile.cl [repositorio.uchile.cl]

- 11. Thermal stability of trihexyl(tetradecyl)phosphonium chloride - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

spectroscopic characterization of triphenylstannanylium chloride

An In-depth Technical Guide to the Spectroscopic Characterization of the Triphenylstannanylium Cation

Abstract

The triphenylstannanylium cation, [Sn(C₆H₅)₃]⁺, represents a fundamental organometallic species whose characterization is pivotal for researchers in organotin chemistry, catalysis, and materials science. This guide provides a comprehensive overview of the spectroscopic techniques employed to elucidate its structure and electronic properties. We delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman) Spectroscopy, Mass Spectrometry, and Mössbauer Spectroscopy. By integrating field-proven insights with established protocols, this document serves as an essential resource for scientists seeking to unambiguously identify and characterize this reactive cation.

Introduction: The Elusive Triphenylstannanylium Cation

Triphenyltin chloride (Ph₃SnCl) is a common and commercially available organotin compound.[1] While often represented as a simple tetrahedral molecule, the nature of the tin-chlorine bond is highly dependent on the surrounding medium. In non-polar solvents, it exists primarily as a covalent, four-coordinate species. However, in polar, coordinating solvents, the Sn-Cl bond can dissociate, leading to the formation of a solvated triphenylstannanylium cation, [Sn(C₆H₅)₃]⁺, and a chloride anion.

It is this cationic species that is the focus of our guide. The triphenylstannanylium cation is a potent Lewis acid and is isoelectronic with the triphenylmethyl (trityl) cation. Its stability is derived from the delocalization of the positive charge across the three phenyl rings.[2][3] However, its high reactivity and propensity to coordinate with solvents or counter-ions make its characterization a non-trivial task. A multi-technique spectroscopic approach is therefore not just recommended, but essential for a complete structural assignment.

This guide is structured to walk the researcher through the logical workflow of characterization, from initial identification to detailed structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Tin Nucleus and its Environment

NMR spectroscopy is arguably the most powerful technique for studying organotin compounds in solution.[4] The presence of multiple NMR-active tin isotopes, primarily ¹¹⁹Sn and ¹¹⁷Sn, provides a direct window into the electronic environment of the metal center.[5]

¹¹⁹Sn NMR Spectroscopy

Expertise & Experience: The ¹¹⁹Sn chemical shift (δ¹¹⁹Sn) is exquisitely sensitive to the coordination number and geometry of the tin atom. A decrease in the coordination number results in a significant downfield shift (to higher frequency/ppm values), while an increase in coordination number causes an upfield shift. This makes ¹¹⁹Sn NMR the primary tool for distinguishing between a three-coordinate stannanylium cation and a four- or five-coordinate triphenyltin species.

-

Three-coordinate [Sn(C₆H₅)₃]⁺: Expected to resonate at a significantly downfield chemical shift.

-

Four-coordinate Ph₃SnCl: Resonates upfield relative to the cation.

-

Five-coordinate Adducts (e.g., [Ph₃SnCl(L)]): Resonate further upfield.

This solvent- and concentration-dependent shift is a key diagnostic feature.[6]

¹H and ¹³C NMR Spectroscopy

The proton and carbon spectra provide information about the phenyl rings. The signals for the ortho, meta, and para positions can be resolved and assigned. Satellites arising from coupling to the ¹¹⁹Sn and ¹¹⁷Sn isotopes (ⁿJ(Sn,C) and ⁿJ(Sn,H)) are of particular importance. The magnitude of these coupling constants, especially the one-bond ¹J(¹¹⁹Sn,¹³C) coupling, provides insight into the hybridization and bonding at the tin center.[5]

Data Summary: Representative NMR Data

| Nucleus | Feature | Typical Value/Observation | Significance |

| ¹¹⁹Sn | Chemical Shift (δ) | Highly variable with solvent/coordination | Indicates coordination number at tin center. Downfield shift suggests lower coordination (cation formation). |

| ¹³C | ¹J(¹¹⁹Sn, ¹³C_ipso_) | 1200 - 1500 Hz[5] | Reflects the s-character of the Sn-C bond. |

| ¹H | ²J(¹¹⁹Sn, ¹H_ortho_) | ~50 Hz[5] | Confirms proximity of phenyl protons to the tin center. |

Experimental Protocol: ¹¹⁹Sn NMR Analysis

-

Sample Preparation: Dissolve ~10-20 mg of the triphenyltin compound in 0.5 mL of a high-purity, deuterated solvent (e.g., CDCl₃, CD₂Cl₂, d₆-benzene, d₃-acetonitrile) in a 5 mm NMR tube. To promote cation formation, a polar, coordinating solvent is preferred.

-

Instrument Setup:

-

Use a high-field NMR spectrometer equipped with a broadband probe.

-

Tune the probe to the ¹¹⁹Sn frequency.

-

Use tetramethyltin (SnMe₄) as an external reference (δ = 0.0 ppm).[7]

-

-

Acquisition:

-

Acquire a ¹H-decoupled ¹¹⁹Sn spectrum. Due to the negative magnetogyric ratio of ¹¹⁹Sn, a negative Nuclear Overhauser Effect (NOE) can occur, potentially nulling the signal. It is often preferable to use an inverse-gated decoupling sequence or a refocused pulse sequence like INEPT or DEPT for sensitivity enhancement.[7]

-

Set a spectral width appropriate for the wide chemical shift range of tin (~2000 ppm).

-

Use a relaxation delay (d1) of sufficient length (e.g., 5-10 seconds) to allow for full relaxation of the ¹¹⁹Sn nucleus.

-

-

Processing: Apply an exponential line broadening factor (e.g., 10-20 Hz) to improve the signal-to-noise ratio. Reference the spectrum to the external SnMe₄ standard.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint of the functional groups present. For the triphenylstannanylium cation, these techniques are used to confirm the presence of the Sn-Ph₃ moiety.

Expertise & Experience: The key vibrational bands are those associated with the phenyl rings and the tin-carbon bonds. The Sn-Cl stretch in covalent Ph₃SnCl is typically found at low frequencies (< 400 cm⁻¹) and may be difficult to observe with standard mid-IR spectrometers. Its absence in a polar solvent, coupled with the NMR data, would support the formation of the ionic [Sn(C₆H₅)₃]⁺Cl⁻ species. Surface-Enhanced Raman Spectroscopy (SERS) has also been shown to be a sensitive technique for analyzing triphenyltin chloride.[8]

Data Summary: Key Vibrational Bands

| Wavenumber (cm⁻¹) | Assignment | Source |

| ~3050 | Aromatic C-H stretch | [9] |

| ~1480, ~1430 | Phenyl ring C=C stretching | [9] |

| ~1070 | Phenyl ring in-plane bending | [9] |

| ~730, ~695 | Phenyl ring out-of-plane C-H bending | [9] |

Data based on the spectrum of Triphenyltin Chloride from the NIST Chemistry WebBook.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum, typically co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Processing: The spectrum is automatically ratioed against the background by the instrument software. Perform a baseline correction if necessary.

Mass Spectrometry: Confirming the Cation

Mass spectrometry (MS) is essential for confirming the mass-to-charge ratio (m/z) of the triphenylstannanylium cation.

Expertise & Experience: Due to the ionic nature of the target species, "soft" ionization techniques like Electrospray Ionization (ESI) are ideal.[4][10] Unlike techniques that require derivatization like Gas Chromatography-MS (GC-MS), ESI allows for the direct observation of the intact cation from solution.[11][12] A key feature of the mass spectrum will be the characteristic isotopic cluster for tin, which arises from its multiple stable isotopes (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn).[13] This provides an unmistakable signature for any tin-containing fragment.

Expected Mass Spectrum

The positive-ion ESI-MS spectrum is expected to be dominated by a single major feature: the [Sn(C₆H₅)₃]⁺ cation.

-

Monoisotopic Mass: 351.03 g/mol (for ¹²⁰Sn)

-

Isotopic Pattern: A distinctive cluster of peaks centered around m/z 351, with relative intensities corresponding to the natural abundance of tin isotopes.

Experimental Protocol: ESI Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the compound in a solvent suitable for ESI, such as acetonitrile or methanol.

-

Instrument Setup:

-

Use an ESI-MS instrument (e.g., QTRAP, Q-TOF, or Orbitrap).

-

Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

Operate the instrument in positive ion mode.

-

-

Acquisition:

-

Set the ion source parameters (e.g., spray voltage, capillary temperature) to achieve a stable signal.

-

Acquire the full scan mass spectrum over a range that includes the expected m/z of the cation (e.g., m/z 100-500).

-

-

Data Analysis: Examine the spectrum for the ion cluster centered around m/z 351. Compare the observed isotopic pattern with the theoretical pattern for a Sn₁ fragment to confirm the elemental composition.

Advanced Characterization: Mössbauer and X-ray Crystallography

For unambiguous solid-state characterization, Mössbauer spectroscopy and X-ray crystallography provide definitive structural information.

¹¹⁹Sn Mössbauer Spectroscopy

This technique probes the nuclear energy levels of the ¹¹⁹Sn isotope and is highly sensitive to the oxidation state and chemical environment of the tin atom.[14] The key parameters are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

-

Isomer Shift (δ): Related to the s-electron density at the nucleus. It can distinguish between Sn(II) and Sn(IV).

-

Quadrupole Splitting (ΔE_Q): Measures the asymmetry of the electric field gradient around the tin nucleus.[15] A perfectly tetrahedral or octahedral environment would have a zero or very small quadrupole splitting, while distorted geometries or lower coordination numbers result in significant splitting. This parameter can be used to assign the coordination geometry at the tin center.[16][17][18]

X-ray Crystallography

Single-crystal X-ray diffraction provides the ultimate structural proof in the solid state. It can definitively determine bond lengths, bond angles, and the coordination geometry of the tin atom. While obtaining a crystal of the "free" triphenylstannanylium cation with a non-coordinating anion is challenging, crystal structures of triphenyltin chloride adducts reveal a strong tendency for the tin atom to adopt a five-coordinate, trigonal bipyramidal geometry.[19] This underscores the potent Lewis acidity of the tin center.

Integrated Characterization Workflow

A robust characterization of the triphenylstannanylium cation relies on the logical integration of these techniques. The following workflow represents a best-practice approach.

Caption: Integrated workflow for the characterization of the triphenylstannanylium cation.

Conclusion

The spectroscopic characterization of the triphenylstannanylium cation is a study in contrasts: a species stabilized by resonance yet highly reactive due to its Lewis acidity. Its identity is intimately linked to its environment, existing in equilibrium with its covalent precursor, triphenyltin chloride. A definitive characterization is therefore not possible with a single technique. It requires the synergistic application of NMR spectroscopy to probe the coordination environment in solution, mass spectrometry to confirm the cation's mass and elemental composition, vibrational spectroscopy to identify the key functional groups, and, for ultimate certainty in the solid state, Mössbauer spectroscopy and X-ray crystallography. By following the integrated workflow presented in this guide, researchers can confidently and accurately elucidate the structure of this important organometallic cation.

References

-